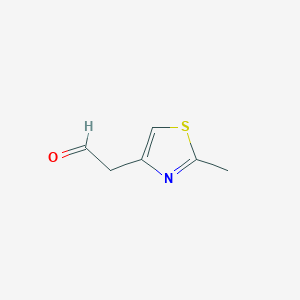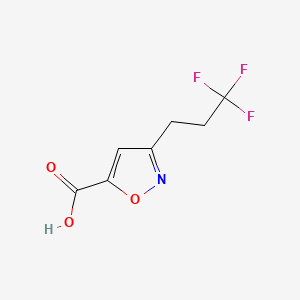
3-(3,3,3-Trifluoropropyl)isoxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,3,3-trifluoropropyl)-1,2-oxazole-5-carboxylic acid is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3,3-trifluoropropyl)-1,2-oxazole-5-carboxylic acid typically involves the reaction of 3,3,3-trifluoropropylamine with an appropriate oxazole precursor under controlled conditions. One common method includes the use of 3,3,3-trifluoropropyltrimethoxysilane as a modification agent to synthesize a highly hydrophobic mesoporous silica . The reaction conditions often involve refluxing the reactants in a suitable solvent, such as toluene or dichloromethane, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,3,3-trifluoropropyl)-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
3-(3,3,3-trifluoropropyl)-1,2-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 3-(3,3,3-trifluoropropyl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,3,3-Trifluoropropionic acid: A related compound with similar fluorinated properties.
2,2,2-Trifluoroethyl 3,3,3-trifluoroprionate: Another fluorinated derivative used in synthetic chemistry.
3,3,3-Trifluoropropanoyl chloride: A reactive intermediate used in the synthesis of various fluorinated compounds.
Uniqueness
3-(3,3,3-trifluoropropyl)-1,2-oxazole-5-carboxylic acid stands out due to its oxazole ring, which imparts additional stability and reactivity compared to other fluorinated compounds. This unique structure makes it a valuable tool in the development of new materials and pharmaceuticals.
Propiedades
Fórmula molecular |
C7H6F3NO3 |
|---|---|
Peso molecular |
209.12 g/mol |
Nombre IUPAC |
3-(3,3,3-trifluoropropyl)-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C7H6F3NO3/c8-7(9,10)2-1-4-3-5(6(12)13)14-11-4/h3H,1-2H2,(H,12,13) |
Clave InChI |
WPMNQQVURVNVPJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(ON=C1CCC(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


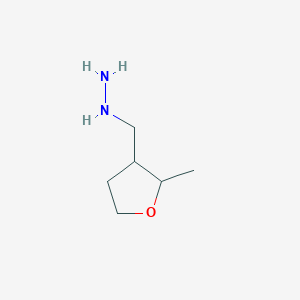
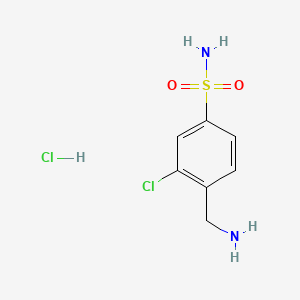
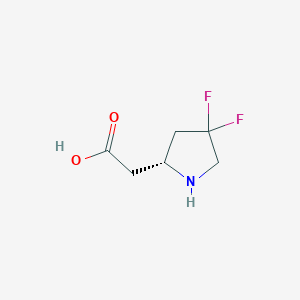

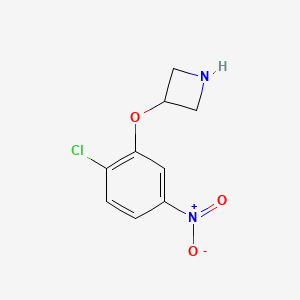


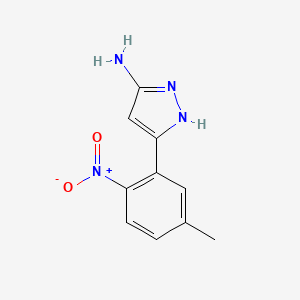
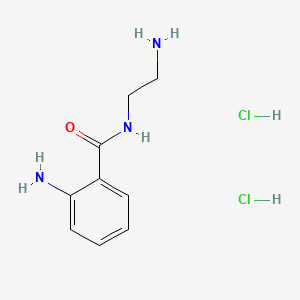


![2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride](/img/structure/B13589619.png)

